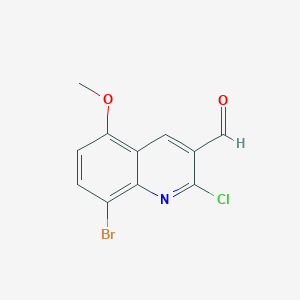
1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enantioselective Analysis
Asymmetric allylic alkylation leading to dimethyl [(2E)-1,3-diphenylprop-2-en-1-yl]propanedioate, a compound closely related to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, has been extensively studied. This reaction is significant in the field of chiral chromatography, particularly for determining the enantiomeric excess (ee) and absolute configuration of compounds. The chromatographic behavior of enantiomers, established through chiral chromatography and spectroscopy techniques, is crucial for pharmaceutical and chemical research (Ramillien et al., 2012).
Reactions with Nucleophilic Reagents
Dimethyl (2'-oxopropylidene)propanedioate and its 3'-bromo derivative, closely related to the target compound, have been studied for their reactions with various nucleophilic reagents. These reactions, involving conjugate addition and Diels-Alder reactions, are influenced by the withdrawing effect of geminal ester groups and are important in organic synthesis (Cameron, Read, & Stavrakis, 1987).
Masked Acetonyl Bromide Applications
The compound 1,3-dibromo-2-(tetrahydropyran-2-yloxy)propane, structurally related to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, functions as a masked acetonyl bromide. It is used in the in situ formation of reactive intermediates, demonstrating its utility in synthetic chemistry (Horning, Kavadias, & Muchowski, 1970).
Hydrogenation to 1,3-Propanediol
The hydrogenation of dimethyl malonate, a process related to the hydrogenation of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, has been studied for producing 1,3-propanediol, a vital monomer in polymer production. This research provides insight into alternative routes for producing important industrial chemicals (Zheng, Zhu, Li, & Ji, 2017).
Antimicrobial Properties
The study of gemini cationic surfactants based on N, N-dimethyl fatty hydrazide and 1,3-dibromopropane has revealed applications in antimicrobial activity. These compounds, structurally similar to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate, have shown potential in the development of new antimicrobial agents (Badr, Kandeel, & El.Sadek, 2010).
Biotechnological Production Insights
Research into the downstream processing of biologically produced 1,3-propanediol provides insights into the potential biotechnological applications of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate. This includes methods for recovery and purification from fermentation broths, which is crucial in industrial bioprocessing (Xiu & Zeng, 2008).
Chirality and Optical Resolution
Studies on the optical resolution of various diols, including 1,3-butanediol, through specific membranes, provide a basis for understanding the chiral separation processes that might be applicable to 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate (Shinohara, Aoki, & Oikawa, 1995).
Reaction Mechanism Insights
Research into the conjugate addition reaction of dimethyl propanedioate to 1-nitroprop-1-ene, catalyzed by cinchona alkaloids, offers valuable insights into the reaction mechanisms that might be applicable to similar compounds like 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate (Jiang et al., 2015).
Chemiluminescent Label Synthesis
The green synthesis of chemiluminescent N-sulfopropyl acridinium esters, using an alternative method to avoid toxic carcinogens, could be relevant to the synthesis of derivatives of 1,3-Dimethyl 2-(2-bromopropan-2-yl)propanedioate for diagnostic applications (Natrajan & Wen, 2013).
Propiedades
IUPAC Name |
dimethyl 2-(2-bromopropan-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-8(2,9)5(6(10)12-3)7(11)13-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQYKGFQWQFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)OC)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B1381354.png)
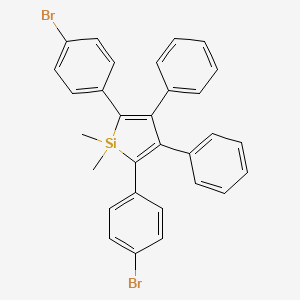

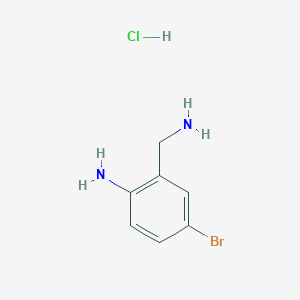


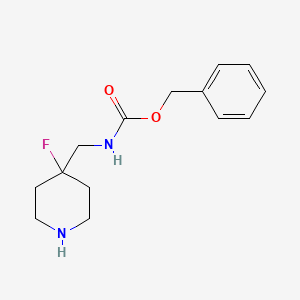

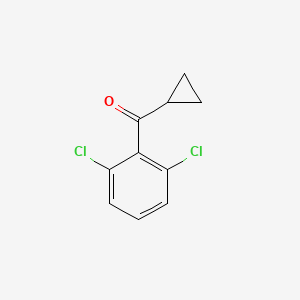
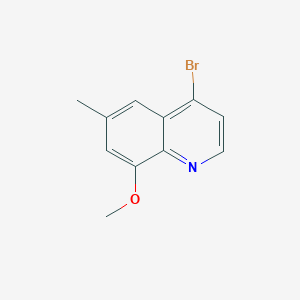

![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)
